molecular formula C5H7IO2 B6248321 3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2648949-20-4

3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6248321
CAS RN: 2648949-20-4
M. Wt: 226
InChI Key:
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Description

3-Iodocyclobutane-1-carboxylic acid, Mixture of diastereomers (3-ICBCA) is an important compound in the field of organic chemistry. It is a cyclic acid that is composed of a four-membered ring of carbon atoms with an iodine atom attached to one of the carbon atoms. 3-ICBCA has a wide range of applications in the synthesis of a variety of organic compounds and is used in a variety of scientific research applications.

Scientific Research Applications

3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as amino acids and peptides. It is also used as a catalyst in the synthesis of a variety of compounds, such as cyclic ethers and lactones. In addition, this compound is used as a starting material for the synthesis of a variety of compounds, such as amino alcohols and amino acids.

Mechanism of Action

The mechanism of action of 3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers is not completely understood. However, it is believed that the reaction involves the formation of a cyclic intermediate which is then oxidized by iodine to form the desired this compound. This reaction is typically carried out at room temperature and yields a mixture of diastereomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. In addition, this compound may have some anti-cancer properties, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The use of 3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers in laboratory experiments has several advantages. The reaction is typically carried out at room temperature, which eliminates the need for expensive heating or cooling systems. In addition, the reaction is relatively straightforward and yields a mixture of diastereomers, which simplifies the purification process. However, the reaction also has some limitations. The reaction is not very efficient, and the yields are often low. In addition, the reaction is not very selective, and the resulting mixture of diastereomers can be difficult to separate.

Future Directions

The potential future directions of research on 3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers include further studies on its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be done to improve the efficiency and selectivity of the reaction, as well as to develop new synthetic methods for the synthesis of this compound. Finally, additional research could be done to explore the potential uses of this compound in other fields, such as materials science and biochemistry.

Synthesis Methods

3-iodocyclobutane-1-carboxylic acid, Mixture of diastereomers is synthesized by a process known as the iodocyclization of 1-bromo-3-buten-2-one. This reaction is carried out in a solvent such as dichloromethane, and uses a base such as triethylamine. The reaction involves the formation of a cyclic intermediate which is then oxidized by iodine to form the desired this compound. The reaction is typically carried out at room temperature and yields a mixture of diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodocyclobutane-1-carboxylic acid involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutene", "Iodine", "Sodium hydroxide", "Sodium iodide", "Sulfuric acid", "Hydrogen peroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclobutene is reacted with iodine in the presence of sulfuric acid to form 3-iodocyclobutene.", "Step 2: The 3-iodocyclobutene is then treated with a solution of sodium hydroxide and sodium iodide in water to form a mixture of diastereomers of 3-iodocyclobutane.", "Step 3: The diastereomeric mixture is then oxidized with hydrogen peroxide in the presence of sulfuric acid to form a mixture of diastereomeric 3-iodocyclobutanols.", "Step 4: The diastereomeric mixture of 3-iodocyclobutanols is then treated with sodium bicarbonate to form a mixture of diastereomeric 3-iodocyclobutanoic acids.", "Step 5: The desired product, 3-iodocyclobutane-1-carboxylic acid, is obtained by separating and purifying the diastereomers using column chromatography or other suitable methods." ] }

CAS RN

2648949-20-4

Molecular Formula

C5H7IO2

Molecular Weight

226

Purity

95

Origin of Product

United States

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